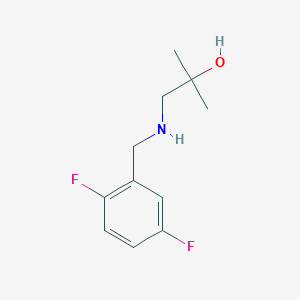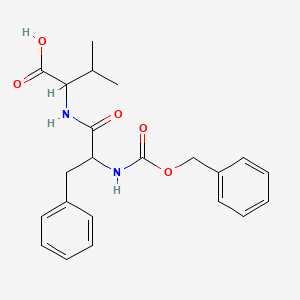![molecular formula C8H7BrN2 B12101010 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)
6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a bromine atom at the 6-position and a methyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications. Its molecular formula is C8H7BrN2, and it has a molecular weight of 211.06 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Often use palladium catalysts and bases like triethylamine (TEA) in solvents such as ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a kinase inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of cancer.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, or other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group, which can influence its chemical properties and applications.
Uniqueness
6-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) |
Clé InChI |
OEMWHCMINFLWLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)












